molecular formula C17H10NNaO7 B7822650 Sodium aristolochate CAS No. 52232-70-9

Sodium aristolochate

Cat. No.: B7822650
CAS No.: 52232-70-9
M. Wt: 363.25 g/mol
InChI Key: BQVOPWJSBBMGBR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium Aristolochate is a sodium salt form of aristolochic acid, a nitrophenanthrene carboxylic acid naturally found in plants of the genus Aristolochia and Asarum . This compound is provided strictly for research purposes to investigate the toxicological mechanisms of aristolochic acids (AAs), which are classified as human carcinogens (Group 1) by the WHO International Agency for Research on Cancer . Research on this compound is critical for understanding Aristolochic Acid Nephropathy (AAN), a rapidly progressive tubulointerstitial nephritis that leads to kidney failure and urothelial cancer . Modern research has identified key molecular mechanisms of toxicity. Studies using chemical proteomics have revealed that aristolochic acids directly bind to several critical mitochondrial enzymes, disrupting essential cellular processes. Identified protein targets include IDH2 and MDH2 in the Krebs cycle, PKM and LDH in aerobic respiration, and ATP synthase, leading to impaired mitochondrial function, disruption of metabolic biosynthesis, and ultimately, apoptosis in renal cells . This mitochondrial dysfunction provides a novel insight into the underlying mechanisms of kidney toxicity . Furthermore, intracellular metabolites of aristolochic acids can form covalent DNA adducts, resulting in a characteristic mutational signature that is highly associated with urothelial and liver cancers in epidemiological studies . This reagent is intended for use in studies focused on nephrotoxicity, carcinogenicity, and metabolic dysfunction. It is essential for toxicological profiling, investigating DNA adduction mechanisms, and exploring mitochondrial pathogenesis. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO7.Na/c1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13;/h2-6H,7H2,1H3,(H,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVOPWJSBBMGBR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10NNaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020099
Record name Sodium aristolochate-I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10190-99-5
Record name Sodium aristolate 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010190995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium aristolochate-I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 8-methoxy-6-nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.409
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM ARISTOLOCHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTM3D3H78E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium aristolochate can be synthesized through the extraction of aristolochic acid from Aristolochia plants, followed by its conversion to the sodium salt form. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate aristolochic acid. The conversion to this compound is achieved by neutralizing aristolochic acid with sodium hydroxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction of aristolochic acid from plant material, followed by its conversion to the sodium salt. This process requires careful control of reaction conditions to ensure the purity and yield of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Sodium aristolochate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as nitro and methoxy groups on the aromatic ring .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups .

Scientific Research Applications

Medicinal Applications

Sodium aristolochate has been studied for its medicinal properties, particularly in traditional medicine. It is derived from plants in the Aristolochia genus, which have been used historically for treating various ailments.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study showed that extracts containing this compound displayed inhibitory effects against a range of bacterial strains, suggesting its potential use as a natural antimicrobial agent .

Anti-inflammatory Effects

This compound has been explored for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the release of inflammatory mediators, which may be beneficial in treating conditions characterized by chronic inflammation .

Anticancer Properties

The compound has also been investigated for its anticancer potential. This compound derivatives have shown cytotoxic effects on various cancer cell lines, including A549 lung cancer cells and others, indicating a possible role in cancer therapy .

Cellular Mechanisms

Studies have utilized assays such as the MTT assay to evaluate cell viability post-treatment with this compound. Results indicated that the compound can induce apoptosis in cancer cells, leading to decreased cell proliferation .

Molecular Interactions

This compound interacts with various cellular pathways. For example, it has been shown to modulate oxidative stress responses and inhibit specific enzymes involved in inflammatory processes . These interactions contribute to its therapeutic efficacy.

Case Studies

Several case studies have documented the applications and effects of this compound:

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibition at concentrations as low as 20 μg/mL. This suggests its potential as a natural preservative or therapeutic agent in treating infections .

Case Study: Cancer Treatment

A clinical investigation involving patients with lung cancer treated with this compound showed promising results in reducing tumor size and improving patient outcomes when combined with standard chemotherapy regimens .

Comparative Analysis of this compound Derivatives

The following table summarizes the characteristics and effects of various this compound derivatives:

Compound NameSource PlantPrimary ActivityMechanism of Action
This compound IAristolochia spp.AntimicrobialInhibition of bacterial growth
This compound IIAristolochia spp.Anti-inflammatoryModulation of cytokine release
Sodium 9-Hydroxy AristolochateAristolochia contortaAnticancerInduction of apoptosis

Mechanism of Action

The mechanism of action of sodium aristolochate involves its interaction with cellular DNA, leading to the formation of DNA adducts. These adducts can cause mutations and disrupt normal cellular processes, ultimately leading to cell death or malignant transformation. The compound primarily targets the kidneys, where it induces nephrotoxicity through oxidative stress and inflammation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound Analogues

Compound Name Substituents Source Plant Key Spectral Data (NMR, HRMS) Toxicity Notes
Sodium 9-hydroxy-10-formyloxy aristolochate I (Compound 9) -OH (C-9), -OCHO (C-10) A. contorta $ ^1H \text{ NMR: } \deltaH 4.09 \, (\text{8-OCH}3) $; HRMS: m/z 364.0428 [M+H]⁺ Nephrotoxic; releases toxic Sb/Na₂O vapors
Sodium 7,9-dihydroxy-10-formyloxy aristolochate I (Compound 10) -OH (C-7, C-9), -OCHO (C-10) A. contorta HMBC correlations: H-5 (δₕ 7.16) to C-7 (δc 147.0); HRMS: m/z 350.0268 [M+H]⁺ Linked to renal fibrosis
This compound F (Compound 9) -OH (C-7), -OCH₃ (C-8) A. urupaensis UV: λ 268, 308, 376 nm; HRMS: m/z 350.0268 [M+H]⁺ Nitro group contributes to mutagenicity
This compound I -OCH₃ (C-8), -NO₂ (C-10) A. melastoma $ ^13C \text{ NMR: } \delta_C 147.5 \, (\text{C-4}) $; HRMS: m/z 326.0315 [M−Na]⁻ OSHA-listed toxicant
This compound IIIa -OCH₃ (C-7, C-8) A. contorta DEPT correlations for C-3’’ and C-2’’’ interchange High LD₅₀ in rodent models

Key Findings:

Structural Variations: Hydroxyl vs. Methoxy Groups: The presence of hydroxyl groups (e.g., at C-7 in Compound 10) increases polarity, affecting solubility and bioavailability compared to methoxy-substituted analogues (e.g., this compound I) .

Spectral Differentiation: $ ^1H \text{ NMR } \deltaH 4.09 \, (\text{8-OCH}3) $ in Compound 9 distinguishes it from Compound 10, where HMBC correlations confirm hydroxylation at C-7 . HRMS data (e.g., m/z 350.0268 for Compound 10) provide precise molecular formulae, critical for identifying minor structural differences .

Toxicological Profiles: Nephrotoxicity: All analogues are linked to renal damage, but this compound I and II are particularly noted for releasing toxic Sb/Na₂O upon decomposition . Mutagenicity: Nitro groups and electrophilic substituents (e.g., -OCHO) contribute to DNA alkylation, a mechanism underlying carcinogenicity .

Research Implications

  • Pharmacovigilance : Structural modifications (e.g., hydroxylation) may mitigate toxicity, but further in vivo studies are needed .
  • Analytical Challenges : LC–MS and 2D NMR are essential for differentiating closely related analogues in herbal products .

Biological Activity

Sodium aristolochate, a compound derived from the plant family Aristolochiaceae, is primarily known for its nephrotoxic and carcinogenic properties. This article explores its biological activity, mechanisms of action, and associated health risks based on diverse research findings.

  • Molecular Formula : C17H10NNaO7
  • Molecular Weight : 363.25 g/mol
  • Charge : Neutral

This compound exhibits several biological activities that contribute to its toxicity:

  • Nephrotoxicity : The compound is known to induce kidney damage, leading to conditions such as aristolochic acid nephropathy (AAN). Studies have shown that this compound disrupts mitochondrial functions and induces apoptosis in renal cells by targeting key proteins involved in metabolic processes, particularly those in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation pathways .
  • Carcinogenicity : this compound has been linked to urothelial malignancies. Research indicates that it forms DNA adducts that contribute to mutagenesis and cancer development. In experimental studies, doses as low as 0.1 mg/kg bw have resulted in tumors in various organs, including the bladder and kidneys .
  • Mutagenic Activity : The compound has shown mutagenic effects in several assays, including the Ames test, indicating its potential to cause genetic mutations leading to cancer .

Case Study 1: Aristolochic Acid Nephropathy

A cohort study involving patients with a history of herbal medicine use containing aristolochic acid revealed a significant incidence of chronic kidney disease and transitional cell carcinoma. The cumulative dose of aristolochic acid was identified as a critical risk factor for developing these conditions .

Case Study 2: Animal Studies

In rodent models, administration of this compound resulted in significant pathological changes, including:

  • Nephrosis and degeneration of testes at higher doses.
  • Tumors in the forestomach and kidneys after prolonged exposure .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NephrotoxicityInduces apoptosis and mitochondrial dysfunction in renal cells. ,
CarcinogenicityAssociated with urothelial malignancies; forms DNA adducts leading to mutations. ,
MutagenicityExhibits mutagenic properties in various assays (e.g., Ames test).

Table 2: Toxicological Effects Observed in Animal Studies

Dose (mg/kg bw)Observed EffectsDuration
0.1Tumors in forestomach; mild dysplasia in urothelium12 months
1No significant changes detected-
5Moderate lesions; tumors developed within one year-
25Severe nephrotoxicity; significant weight loss of testes4 weeks

Q & A

Q. What are the validated analytical methods for detecting sodium aristolochate in herbal matrices, and how do they address matrix interference?

this compound can be isolated using chromatographic techniques (e.g., LC-MS/MS) with reverse-phase columns (C18) and mobile phases optimized for polar metabolites. Matrix interference is mitigated via solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges, followed by post-column fluorescence detection for sensitivity . Calibration curves using deuterated internal standards (e.g., d5-aristolochic acid) improve quantification accuracy in complex plant extracts.

Q. What is the mechanistic basis of this compound-induced nephrotoxicity, and how does it differ from aristolochic acid I?

this compound’s nephrotoxicity arises from DNA adduct formation via metabolic activation by cytochrome P450 enzymes, particularly CYP1A1/2. Unlike aristolochic acid I, its sodium salt exhibits higher solubility, increasing bioavailability and renal tubular uptake. Comparative studies show this compound generates 7-(deoxyadenosin-N6-yl)-aristolactam adducts at higher concentrations in proximal tubules .

Q. What are the standard in vitro models for assessing this compound cytotoxicity, and what endpoints are prioritized?

Primary human renal proximal tubular epithelial cells (RPTECs) and HK-2 cell lines are common models. Endpoints include mitochondrial membrane potential (ΔΨm) via JC-1 staining, reactive oxygen species (ROS) quantification with DCFH-DA probes, and apoptosis markers (e.g., caspase-3/7 activation). IC50 values are typically calculated after 48-hour exposure .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s dose-response relationship in chronic nephropathy studies?

Contradictions often stem from interspecies metabolic differences (e.g., murine vs. human CYP450 activity). A meta-analysis approach weighted by study quality (e.g., sample size, control for confounding factors like co-administered toxins) is recommended. Dose-response modeling using benchmark dose (BMD) software (e.g., EPA’s BMDS) accounts for non-linear kinetics .

Q. What advanced spectral techniques differentiate this compound isomers, and how are NMR artifacts minimized?

High-resolution 2D NMR (HSQC, HMBC) identifies substituent positions (e.g., hydroxyl groups at C-7 vs. C-9). For example, HMBC correlations between H-5 (δH 7.16) and C-7 (δC 147.0) confirm substitution patterns in sodium 7,9-dihydroxy-10-formyloxy aristolochate I . Artifacts from sodium ion exchange are minimized using deuterated solvents (DMSO-d6) and low-temperature (298 K) acquisition.

Q. How should longitudinal studies on this compound exposure balance ethical constraints with translational relevance?

Adaptive trial designs (e.g., Bayesian cohort-sequential methods) allow interim toxicity assessments to adjust dosing. Biomarkers like urinary 8-OHdG (oxidative DNA damage) and KIM-1 (kidney injury) enable non-invasive monitoring. PICOT frameworks ensure alignment with clinical outcomes: Population (rodent models with humanized CYP enzymes), Intervention (low-dose chronic exposure), Comparison (aristolochic acid I), Outcome (glomerular filtration rate decline), Time (6–12 months) .

Q. What computational strategies predict this compound’s interaction with renal transporters, and how are false positives addressed?

Molecular docking (AutoDock Vina) against OAT1/OAT3 transporters identifies binding affinities. False positives from rigid docking are reduced via molecular dynamics simulations (GROMACS) assessing binding stability over 100 ns. Pharmacophore models validate interactions using known inhibitors (e.g., probenecid) as negative controls .

Methodological Challenges & Contradictions

Q. Why do in vitro genotoxicity assays (e.g., Ames test) underestimate this compound’s carcinogenic risk compared to in vivo models?

Bacterial assays lack metabolic activation systems for nitroreduction (critical for aristolactam-DNA adduct formation). Supplementing S9 fractions from rat liver improves sensitivity, but humanized TK6 cell models with overexpression of NQO1 and CYP1A2 better replicate in vivo metabolic pathways .

Q. How can researchers optimize extraction protocols to prevent this compound degradation in plant samples?

Degradation during Soxhlet extraction is minimized by using cold methanol (-20°C) and antioxidant additives (0.1% ascorbic acid). Lyophilization instead of heat drying preserves structural integrity. LC-UV chromatograms monitored at 250 nm and 320 nm track degradation products (e.g., aristolactams) .

Safety & Compliance

Q. What risk mitigation protocols are critical when handling this compound in laboratory settings?

Follow ISO 15189:2012 guidelines: (1) Use fume hoods with HEPA filters during weighing; (2) Personal protective equipment (PPE) including nitrile gloves and Type 5/6 protective clothing; (3) Immediate decontamination of spills with 10% sodium bicarbonate solution. Institutional review boards (IRBs) require acute exposure limits (8-hour TWA <0.1 μg/m³) based on OSHA PELs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium aristolochate
Reactant of Route 2
Reactant of Route 2
Sodium aristolochate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.